N-(1-adamantylcarbonyl)-N'-[4-(1H-benzimidazol-2-yl)phenyl]thiourea
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Overview
Description
N-(1-adamantylcarbonyl)-N'-[4-(1H-benzimidazol-2-yl)phenyl]thiourea is a complex organic compound that features a benzimidazole moiety, a phenyl group, a carbamothioyl linkage, and an adamantane carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylcarbonyl)-N'-[4-(1H-benzimidazol-2-yl)phenyl]thiourea typically involves multiple steps:
Formation of Benzimidazole Intermediate: The initial step involves the synthesis of the benzimidazole intermediate. This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of Phenyl Group: The benzimidazole intermediate is then reacted with a halogenated phenyl compound, such as 4-bromophenyl, in the presence of a base like potassium carbonate to form the 4-(1H-benzimidazol-2-yl)phenyl derivative.
Carbamothioylation: The 4-(1H-benzimidazol-2-yl)phenyl derivative is then treated with thiocarbamoyl chloride to introduce the carbamothioyl group.
Adamantane Carboxamide Formation: Finally, the compound is reacted with adamantane-1-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbamothioyl group, potentially converting it to a thiol or amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzimidazole and phenyl derivatives.
Scientific Research Applications
N-[[4-(1H-benzimidazol-2-yl)phen
Properties
CAS No. |
380441-92-9 |
---|---|
Molecular Formula |
C25H26N4OS |
Molecular Weight |
430.6g/mol |
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C25H26N4OS/c30-23(25-12-15-9-16(13-25)11-17(10-15)14-25)29-24(31)26-19-7-5-18(6-8-19)22-27-20-3-1-2-4-21(20)28-22/h1-8,15-17H,9-14H2,(H,27,28)(H2,26,29,30,31) |
InChI Key |
HQCICEAVASDSKV-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(=S)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(=S)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 |
Origin of Product |
United States |
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